N,N'-bis(2-methoxyethyl)hexanediamide
Overview
Description
N,N’-bis(2-methoxyethyl)hexanediamide: is an organic compound with the molecular formula C12H24N2O4 It is a derivative of hexanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by 2-methoxyethyl groups
Scientific Research Applications
Chemistry: N,N’-bis(2-methoxyethyl)hexanediamide is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers with specific properties.
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules or as a precursor for the synthesis of bioactive compounds.
Industry: N,N’-bis(2-methoxyethyl)hexanediamide is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxyethyl)hexanediamide typically involves the reaction of hexanedioic acid with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as benzene or toluene. The reaction mixture is heated to facilitate the formation of the amide bonds, resulting in the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methoxyethyl)hexanediamide can be scaled up by using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-methoxyethyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxyethyl)hexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes, resulting in the desired effects.
Comparison with Similar Compounds
N,N’-bis(2-hydroxyethyl)hexanediamide: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
N,N’-bis(2-ethoxyethyl)hexanediamide: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.
N,N’-bis(2-methoxyethyl)acrylamide: Similar structure but with an acrylamide backbone.
Uniqueness: N,N’-bis(2-methoxyethyl)hexanediamide is unique due to its specific methoxyethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N'-bis(2-methoxyethyl)hexanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-17-9-7-13-11(15)5-3-4-6-12(16)14-8-10-18-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDDWLXEYMEMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCC(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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